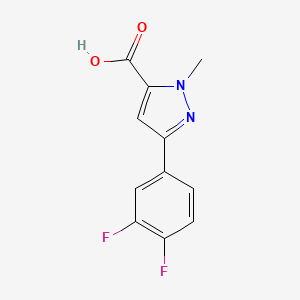

3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJAILOFVCOWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials would include 3,4-difluoroacetophenone and methylhydrazine.

Carboxylation: The resulting pyrazole intermediate is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical acid-derived reactions, including esterification and amidation.

a. Amidation

Reaction with amines under coupling agents (e.g., DCC, EDCI) yields amides. For example:

Similar pyrazole-carboxamide derivatives have shown insecticidal activity, with select compounds achieving >80% mortality against Aphis fabae at 12.5 mg/L .

b. Esterification

Ester derivatives are synthesized via acid-catalyzed reactions with alcohols:

Ester intermediates are critical for further functionalization, such as Grignard reactions (see Section 6) .

Pyrazole Ring Reactivity

The pyrazole ring undergoes electrophilic substitution and oxidation reactions.

a. Electrophilic Substitution

The electron-rich pyrazole nitrogen facilitates halogenation. For instance, bromination at the 4-position occurs under mild conditions:

This intermediate is pivotal for synthesizing difluoromethyl derivatives via diazotization and Sandmeyer reactions .

b. Oxidation

Controlled oxidation of the pyrazole ring can yield hydroxylated or ketone derivatives, though specific conditions for this compound remain underexplored.

Difluorophenyl Group Transformations

The 3,4-difluorophenyl substituent influences electronic properties and participates in cross-coupling reactions.

a. Suzuki-Miyaura Coupling

The aryl fluoride groups enable palladium-catalyzed coupling with boronic acids:

Such reactions expand structural diversity for agrochemical applications.

Condensation and Cyclization Reactions

The compound serves as a precursor for fused heterocycles.

a. Pyrazolo[1,5-a]pyrimidine Formation

Reaction with 1,3-dicarbonyl compounds under acidic conditions yields fused systems:

This pathway leverages the nucleophilic amino group and pyrazole nitrogen .

Comparative Reactivity Insights

Scientific Research Applications

Medicinal Chemistry

DFPCA serves as a valuable building block in the synthesis of pharmaceutical compounds. Its applications in medicinal chemistry include:

- Enzyme Inhibition : DFPCA has been studied for its potential to inhibit various enzymes involved in disease pathways, particularly those related to cancer and inflammation. The difluorophenyl group enhances binding affinity towards target proteins, which may lead to the development of novel therapeutic agents.

- Receptor Modulation : The compound can interact with specific receptors in the central nervous system, making it a candidate for drug development targeting neurological disorders.

Case Study: Anti-Cancer Activity

Recent studies have demonstrated that derivatives of DFPCA exhibit significant anti-cancer properties by inhibiting key metabolic enzymes in cancer cells. For instance, research showed that certain DFPCA derivatives could effectively reduce tumor growth in xenograft models by targeting the glycolytic pathway.

Materials Science

DFPCA's unique structural features make it suitable for applications in materials science:

- Organic Electronics : The compound can be utilized in the development of organic semiconductors due to its electronic properties. Its ability to form stable films makes it ideal for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Polymer Chemistry : DFPCA can serve as a monomer or additive in polymer formulations, enhancing the thermal stability and mechanical properties of polymers.

Biological Studies

DFPCA is also significant in biological research:

- Biochemical Assays : The compound can be used as a probe in biochemical assays to study enzyme kinetics and receptor-ligand interactions. Its ability to selectively bind to specific targets allows researchers to elucidate complex biological pathways.

- Drug Discovery : DFPCA derivatives are being investigated for their potential roles as lead compounds in drug discovery programs aimed at developing new therapeutics for various diseases.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The difluorophenyl group can enhance binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Similarity indices calculated using Tanimoto coefficients from chemical databases .

Key Observations:

Fluorination Effects: The 3,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects than mono-fluorinated analogs (e.g., 4-fluorophenyl in ), lowering pKa and enhancing membrane permeability.

Substituent Bulk : The tert-butyl group in 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylic acid increases steric hindrance, limiting binding to shallow enzyme pockets (e.g., Cathepsin L) compared to the target compound .

Chlorine vs. Fluorine: Chlorinated analogs (e.g., 2,4-dichloro-5-fluorophenyl in ) exhibit higher lipophilicity (LogP +1.2 vs.

Physicochemical Properties

- Solubility : The target compound’s solubility in DMSO (>50 mg/mL) exceeds that of tert-butyl analogs (<20 mg/mL) due to reduced hydrophobicity .

- Thermal Stability : Melting points correlate with substituent symmetry; the target compound (mp ~186°C) is more stable than methoxy-substituted derivatives (mp ~160°C) .

Biological Activity

3-(3,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with a difluorophenyl substituent and a carboxylic acid group, which contribute to its unique chemical properties and biological interactions.

Synthesis and Structural Characteristics

The synthesis of 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone, specifically 3,4-difluoroacetophenone and methylhydrazine.

- Carboxylation : The resulting pyrazole intermediate is carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

These synthetic routes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis methods.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : It may act by inhibiting specific enzymes involved in metabolic pathways, particularly those related to cancer proliferation and inflammation.

- Receptor Binding : The difluorophenyl group enhances binding affinity towards target proteins, potentially modulating receptor activity.

Anticancer Activity

Research has indicated that 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exhibits significant anticancer properties. For instance:

- Microtubule Destabilization : In studies involving related pyrazole derivatives, compounds demonstrated effective inhibition of microtubule assembly at concentrations around 20 µM, indicating potential as microtubule-destabilizing agents .

- Apoptosis Induction : Certain derivatives have shown to enhance caspase-3 activity in breast cancer cells (MDA-MB-231), confirming their role in inducing apoptosis .

Other Biological Activities

In addition to anticancer effects, this compound may exhibit:

- Antibacterial Properties : Similar pyrazole derivatives have been reported to possess antibacterial activity against various pathogens, suggesting potential applications in treating bacterial infections .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could be attributed to their ability to inhibit cyclooxygenase (COX) enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(3,4-Difluorophenyl)acetic acid | Acetic acid derivative | Anticancer and anti-inflammatory |

| 3-(3,4-Difluorophenyl)boronic acid | Boronic acid derivative | Used in drug delivery systems |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole | Related pyrazole derivative | Antifungal activity against phytopathogenic fungi |

The unique combination of the pyrazole ring and difluorophenyl group in 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid distinguishes it from other compounds, making it a valuable scaffold for drug development and materials science .

Study on Anticancer Activity

In a recent study involving various pyrazole derivatives, compounds structurally similar to 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid were evaluated for their anticancer effects. The results showed that certain derivatives were effective against multiple cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells. These findings suggest that further exploration of this compound could lead to promising therapeutic agents in oncology .

Study on Antibacterial Activity

Another study focused on the antibacterial properties of pyrazole derivatives demonstrated that several compounds exhibited moderate to excellent activity against seven phytopathogenic fungi. This highlights the potential utility of related compounds in agricultural applications as antifungal agents .

Q & A

Basic: What are the established synthetic routes for preparing 3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer:

The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or through Suzuki-Miyaura coupling to introduce the difluorophenyl moiety. For example, analogous pyrazole-carboxylic acids are synthesized by reacting ethyl acetoacetate derivatives with arylhydrazines under reflux in ethanol, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for improving yield and purity.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding in the aromatic region).

- IR Spectroscopy : Identification of carboxylic acid C=O stretching (~1700 cm) and N-H/N-F vibrations.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive structural elucidation, particularly to resolve ambiguities in regiochemistry .

Advanced: How can conflicting NMR data for pyrazole-carboxylic acid derivatives be resolved?

Methodological Answer:

Discrepancies in NMR shifts may arise due to solvent effects, tautomerism, or substituent electronic interactions. To address this:

- Compare experimental data with computed H/C chemical shifts using density functional theory (DFT) models (e.g., B3LYP/6-311+G(d,p)).

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use deuterated solvents (e.g., DMSO-d) to minimize solvent-induced shifts .

Advanced: What strategies optimize the solubility of this compound for in vitro assays?

Methodological Answer:

The carboxylic acid group confers pH-dependent solubility. Strategies include:

- Salt Formation : React with sodium/potassium hydroxide to form water-soluble salts.

- Co-solvent Systems : Use DMSO:water mixtures (e.g., 10% DMSO) for biological assays.

- Prodrug Derivatization : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced: How do electronic effects of the 3,4-difluorophenyl substituent influence reactivity?

Methodological Answer:

The electron-withdrawing fluorine atoms:

- Reduce Electron Density : Stabilize negative charges in intermediates during nucleophilic substitution.

- Direct Electrophilic Aromatic Substitution : Fluorine substituents meta-direct further functionalization.

- Enhance Metabolic Stability : Fluorine reduces oxidative degradation in biological systems, as observed in related fluorinated pyrazoles .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures.

- Column Chromatography : Employ silica gel with eluents like dichloromethane:methanol (95:5) for polar impurities.

- Acid-Base Extraction : Leverage the carboxylic acid’s pH-dependent solubility for selective isolation .

Advanced: How can computational modeling predict the compound’s bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).

- QSAR Models : Corrogate substituent effects (e.g., fluorine position) with biological activity using datasets of analogous compounds.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage Conditions : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or photodegradation.

- Desiccants : Use silica gel to mitigate moisture-induced degradation.

- Periodic Purity Checks : Monitor via HPLC or TLC every 6–12 months .

Advanced: How to address discrepancies in biological activity across structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorine vs. methyl groups) and correlate with assay data.

- Metabolic Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects.

- Crystallographic Studies : Resolve target-ligand binding modes to explain potency differences .

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of HF during decomposition.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal via licensed hazardous waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.